5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been widely studied for their applications in materials science and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with aryl boronic acids . This reaction is often carried out under microwave-assisted conditions to improve efficiency and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its photophysical characteristics.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl boronic acids and palladium catalysts under microwave-assisted conditions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different photophysical and biological properties .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with desired photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.
Medicine: Explored for its anticancer potential and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optical materials.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to its potential use as an anticancer agent . The compound’s photophysical properties are influenced by the presence of electron-donating or electron-withdrawing groups, which affect its absorption and emission behaviors .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol
Uniqueness
5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and makes it a valuable compound for various applications .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.
- Molecular Formula : C₁₄H₇F₃N₄
- Molecular Weight : 288.227 g/mol
- InChIKey : HESZMUPUVWJFFY-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on the formation of the pyrazolo-pyrimidine core, followed by functionalization to introduce the trifluoromethyl group and the carbonitrile moiety.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial effects against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
Results demonstrated that certain compounds showed inhibition zones comparable to standard antibiotics, indicating promising antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound were evaluated in vitro against several cancer cell lines:
- PC3 (prostate cancer)
- K562 (chronic myeloid leukemia)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound exhibited cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
Insecticidal Activity
Insecticidal assays revealed that derivatives of this compound showed varying degrees of activity against pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates ranged from 13.3% to 90.0% at concentrations of 500 µg/mL, indicating a potential role in agricultural pest management .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial activity. Among them, several compounds demonstrated significant inhibition against both bacterial and fungal pathogens. The most effective compounds showed inhibition rates exceeding those of traditional antibiotics, highlighting their therapeutic potential .
Case Study 2: Anticancer Screening
Another study focused on the anticancer activity of trifluoromethyl pyrimidine derivatives. The results indicated that specific compounds not only inhibited cancer cell proliferation but also induced apoptosis in treated cells. This suggests a dual mechanism of action that could be exploited for therapeutic applications .
Data Tables
Activity Type | Tested Organisms/Cell Lines | IC50/Effective Concentration | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus, E. coli | Varies by derivative | Comparable to standard antibiotics |
Anticancer | PC3, K562, HeLa, A549 | Lower than doxorubicin | Induces apoptosis in cancer cells |
Insecticidal | Spodoptera frugiperda, Mythimna separata | 500 µg/mL | Mortality rates up to 90% |
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-21-13(20-12)10(7-18)8-19-21/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCCXNVCNVPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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